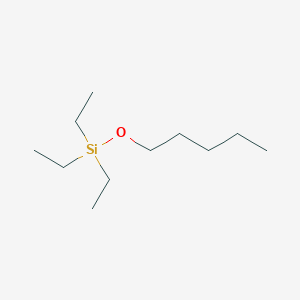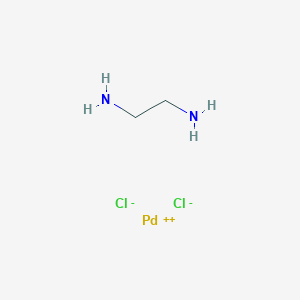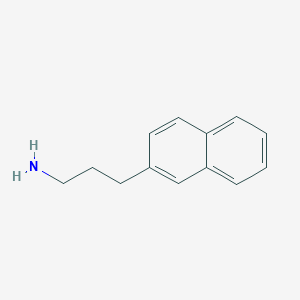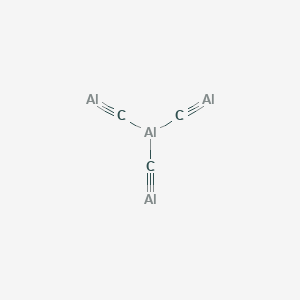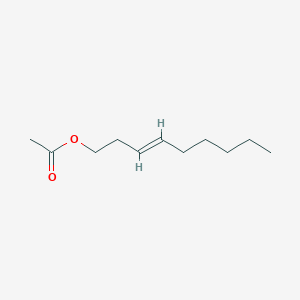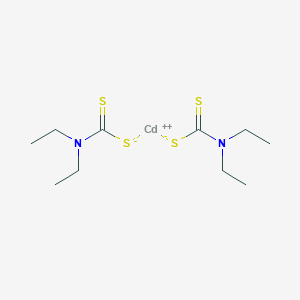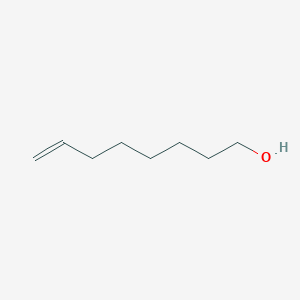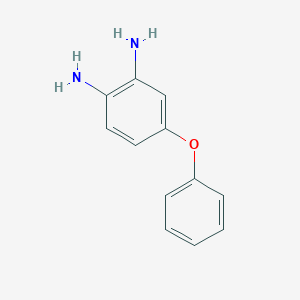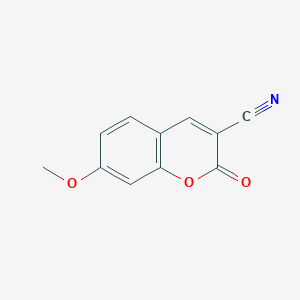
3-Cyano-7-methoxycoumarin
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Cyano-7-methoxycoumarin and related compounds typically involves reactions that introduce cyano groups to the coumarin nucleus. One method includes the oxidative cyanation of coumarins using potassium cyanide and elemental bromine to achieve the cyano group introduction at specific positions on the coumarin ring (Wolfbeis, Koller, & Hoghmuth, 1985). Another approach utilizes phase transfer catalysis for the synthesis of 3-cyano and 3-cyano-4-methylcoumarins, highlighting a versatile method for introducing cyano groups into the coumarin framework (Seema, Kumar, & Makrandi, 2005).
Molecular Structure Analysis
The molecular structure of 3-Cyano-7-methoxycoumarin and derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the impact of substituents on the coumarin ring's geometry and electronic properties, offering insights into how modifications like the cyano group influence the overall molecular architecture (Ge, Fang, & Qian, 2014).
Chemical Reactions and Properties
3-Cyano-7-methoxycoumarin participates in various chemical reactions, reflecting its reactivity and potential as a precursor for more complex molecules. For instance, its ability to undergo solid-state photo [2+2] cycloaddition upon UV irradiation demonstrates the compound's photosensitivity and potential for photochemical applications (Moorthy & Venkatesan, 1992).
Physical Properties Analysis
The physical properties of 3-Cyano-7-methoxycoumarin, such as its photoluminescent characteristics, are significant for its application in various fields, including material science and sensor technology. The fluorescence properties of methoxy derivatives of iminocoumarins, including those with cyano substituents, have been explored to understand their potential as photoluminescent materials (Abid-Jarraya et al., 2014).
Chemical Properties Analysis
The introduction of a cyano group significantly influences the chemical properties of 3-Cyano-7-methoxycoumarin, such as its reactivity and interaction with other molecules. Research indicates that cyano groups can enhance the molecule's ability to participate in nucleophilic addition reactions, thus expanding its utility in organic synthesis (Tsai et al., 2009).
Aplicaciones Científicas De Investigación
3-Cyano-7-methoxycoumarin has been tested as a fluorometric substrate to determine the P450 isoform selectivity in catalyzing substrates to fluorescent products. This is crucial in drug metabolism and pharmacokinetics studies (Stresser et al., 2002).
Its derivatives, such as methoxy derivatives of 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin, show significant photoluminescence and are useful in the design of new fluorescent materials. This has potential applications in material science and photonics (Abid-Jarraya et al., 2014).
7-Hydroxy-6-methoxycoumarin, a related compound, exhibits cytotoxic effects against P-388 murine leukemia cells, indicating its potential use in cancer research (Rodrigo, 2020).
The impact of a 4-cyano group on the electronic spectra and dissociation constants of 3-substituted 7-hydroxycoumarins has been studied, showing significant shifts in absorption and emission, which is important for developing pH indicators and other spectroscopic tools (Wolfbeis et al., 1985).
7-Methoxycoumarin derivatives have been synthesized as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), demonstrating applications in analytical chemistry (Takadate et al., 1985).
Compounds like 5-Geranyloxy-7-Methoxycoumarin have shown inhibition of human colon cancer cell proliferation, suggesting their potential as cancer preventive agents (Patil et al., 2013).
Various coumarin derivatives, including methoxycoumarins, have been studied for their cytostatic activity in cancer cell lines, providing insights into potential therapeutic applications (Jiménez-Orozco et al., 1999).
Studies on the effects of inhibitors on the biotransformation of 7-methoxycoumarin by rat liver microsomes have implications for understanding drug interactions and liver metabolism (Mäenpää et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFPIBJPYCFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350996 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-methoxycoumarin | |
CAS RN |
13229-92-0 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

